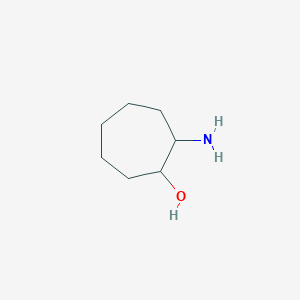

2-Aminocycloheptan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminocycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOFTVSNNFYPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902925 | |

| Record name | NoName_3501 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminocycloheptan 1 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis

The controlled introduction of chirality is paramount in modern synthetic chemistry. For 2-aminocycloheptan-1-ol, this involves strategies that can selectively produce one of the possible stereoisomers.

Asymmetric catalysis provides an efficient route to enantiomerically enriched products by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. While specific examples for the direct asymmetric synthesis of 2-aminocycloheptan-1-ol are not extensively detailed in the provided search results, the principles of asymmetric catalysis are well-established for similar transformations. For instance, the asymmetric hydrogenation of prochiral ketones or enamines, catalyzed by transition metal complexes with chiral ligands (e.g., Ru-BINAP), is a powerful method for producing chiral alcohols and amines, respectively. Similarly, asymmetric aminohydroxylation and dihydroxylation reactions, often employing osmium catalysts with chiral cinchona alkaloid-derived ligands, can introduce the amino and hydroxyl groups in a stereocontrolled manner. nih.gov Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a potent tool for various asymmetric transformations that could be adapted for the synthesis of chiral 2-aminocycloheptan-1-ol precursors. nih.gov

A plausible asymmetric catalytic approach could involve the enantioselective reduction of a precursor like 2-aminocyclohept-2-en-1-one. The choice of catalyst and reaction conditions would be crucial in dictating the facial selectivity of the reduction, leading to the desired enantiomer of the corresponding amino alcohol.

| Catalytic System | Transformation | Potential Application |

| Ru-BINAP | Asymmetric Hydrogenation | Enantioselective reduction of a cycloheptenone precursor |

| Osmium/Cinchona Alkaloid | Asymmetric Dihydroxylation | Stereoselective formation of a diol precursor |

| Chiral Phosphoric Acids | Asymmetric Ring Opening | Enantioselective opening of a cycloheptene oxide |

An alternative to direct asymmetric catalysis is the stereocontrolled functionalization of existing chiral or achiral precursors. This approach relies on the directing effects of existing stereocenters or functional groups to control the stereochemical outcome of subsequent reactions.

For the synthesis of 2-aminocycloheptan-1-ol, a common strategy involves the reduction of a β-enaminoketone derived from a cycloheptanedione. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and the steric and electronic properties of the enaminoketone. For example, the reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol can lead to diastereomeric mixtures of amino alcohols. nih.gov The stereochemical outcome is often rationalized by the direction of hydride attack on the carbonyl group, which can be influenced by the conformation of the seven-membered ring and the nature of the substituent on the nitrogen atom. nih.govresearchgate.net

Another approach involves the functionalization of cycloheptatrieneiron complexes. The iron tricarbonyl group can act as a stereodirecting group, allowing for highly regio- and stereoselective reactions such as osmylation and hydroboration on the cycloheptatriene ring. Subsequent manipulation of the resulting functional groups could provide a pathway to stereochemically defined 2-aminocycloheptan-1-ol derivatives.

| Precursor | Reagent/Method | Outcome |

| β-Enaminoketone | Na/THF-iPrOH | Diastereomeric mixture of amino alcohols nih.gov |

| η4-Cycloheptatriene–Fe(CO)3 | Osmylation/Hydroboration | Regio- and stereoselective functionalization |

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to achieve highly efficient and selective transformations. nih.govresearchgate.netnih.gov Enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), can exhibit high levels of regio- and stereoselectivity, making them ideal for the synthesis of chiral molecules. semanticscholar.orgresearchgate.net

A potential chemoenzymatic route to 2-aminocycloheptan-1-ol could involve a two-step, one-pot process starting from a cycloheptane-1,2-dione. In the first step, a regioselective KRED could reduce one of the ketone functionalities to a hydroxyl group, yielding a 2-hydroxycycloheptanone. Subsequently, a stereoselective ATA could convert the remaining ketone into an amine, affording the desired 2-aminocycloheptan-1-ol stereoisomer. The modularity of this approach allows for the synthesis of different stereoisomers by selecting enzymes with complementary stereoselectivities. semanticscholar.orgresearchgate.net

| Enzyme Class | Transformation | Substrate | Product |

| Keto Reductase (KRED) | Ketone reduction | Cycloheptane-1,2-dione | 2-Hydroxycycloheptanone |

| Amine Transaminase (ATA) | Reductive amination | 2-Hydroxycycloheptanone | 2-Aminocycloheptan-1-ol |

Resolution Techniques for Racemic 2-Aminocycloheptan-1-ol

When a synthesis produces a racemic mixture (an equal mixture of enantiomers) of 2-aminocycloheptan-1-ol, resolution techniques are employed to separate the individual enantiomers.

Classical resolution via diastereomeric salt formation is a widely used technique for separating enantiomers of amines and alcohols. mdpi.com This method involves reacting the racemic mixture of 2-aminocycloheptan-1-ol with a chiral resolving agent, which is an optically pure acid or base. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. mdpi.comresearchgate.net

The choice of resolving agent and solvent is critical for successful separation. The diastereomeric salt of the desired enantiomer should be significantly less soluble than the other, allowing it to crystallize out of the solution. After separation, the pure enantiomer of 2-aminocycloheptan-1-ol can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.

| Resolving Agent Type | Mechanism | Key Factor for Separation |

| Chiral Acid (e.g., Tartaric Acid) | Forms diastereomeric salts with the racemic amine | Difference in solubility between the two diastereomeric salts researchgate.net |

| Chiral Base | Forms diastereomeric salts with a derivatized racemic alcohol | Difference in solubility between the two diastereomeric salts |

Chromatographic methods offer a powerful alternative for the separation of enantiomers. taylorfrancis.comaocs.org This is typically achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.comresearchgate.net The CSP creates a chiral environment where the two enantiomers of 2-aminocycloheptan-1-ol interact differently, leading to different retention times and, thus, separation. nih.gov

The selection of the appropriate CSP is crucial and depends on the structure of the analyte. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, with the stability of these complexes determining the elution order. nih.gov

Alternatively, the racemic 2-aminocycloheptan-1-ol can be derivatized with a chiral reagent to form a mixture of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase. aocs.org

| Chromatographic Technique | Principle | Key Component |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Chiral Stationary Phase (CSP) researchgate.netnih.gov |

| Gas Chromatography (GC) | Differential interaction with a chiral stationary phase | Chiral Stationary Phase (CSP) mdpi.com |

| HPLC/GC with Derivatization | Separation of diastereomeric derivatives on an achiral phase | Chiral Derivatizing Agent aocs.org |

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) and cascade sequences are powerful tools in organic synthesis, valued for their efficiency in building complex molecules from simple precursors in a single step, thus minimizing waste and saving time.

Cyclization and Ring-Opening Pathways

The synthesis of cyclic amino alcohols often involves key steps like cyclization or the ring-opening of cyclic precursors. For structures similar to 2-aminocycloheptan-1-ol, a common strategy is the regioselective ring-opening of epoxides with amines. For instance, the reaction of a cycloheptene oxide with an amine source would be a direct method to install the amino and hydroxyl groups in a vicinal (1,2-) relationship. Research on related structures, such as cyclohexene oxide, demonstrates that this ring-opening can be achieved using various amines and catalysts, yielding trans-2-aminocycloalkanols. A study on the synthesis of tropane alkaloids utilized the Brønsted acid-catalyzed pseudotransannular ring-opening of an epoxide derived from 1-aminocyclohept-4-ene as a key step to construct the bicyclic core csic.esresearchgate.net. While not yielding 2-aminocycloheptan-1-ol itself, this demonstrates the utility of ring-opening strategies within a seven-membered ring system.

Another approach involves aza-Wacker cyclizations, which can form stereodefined vicinal aminoalcohols from allylic alcohol precursors nih.gov. Applying this to a cycloheptene-based allylic alcohol could provide a pathway to the target molecule, with the potential for high diastereoselectivity.

Dehydrogenative Coupling Reactions

Dehydrogenative coupling represents an atom-economical method for forming bonds by removing hydrogen gas. Acceptorless dehydrogenative coupling (ADC) reactions, in particular, are environmentally benign. While specific examples for 2-aminocycloheptan-1-ol are not prominent in the literature, the general principle has been applied to synthesize various amino alcohols and N-heterocycles. For example, manganese-based catalysts have been used for the double dehydrogenative coupling of amino alcohols with primary alcohols. More broadly, research has demonstrated the synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines through a dehydrogenative pathway, showcasing the power of this method to create C-N and C-O bonds on a cyclic frame in a single operation researchgate.net.

Process Optimization in 2-Aminocycloheptan-1-ol Synthesis

Optimizing synthetic processes is crucial for improving yield, purity, and cost-effectiveness, particularly for producing specific stereoisomers.

Catalyst Loadings and Reaction Kinetics

The efficiency of any catalytic synthesis is highly dependent on catalyst loading and reaction kinetics. In processes like hydrogenation or dehydrogenative coupling, minimizing the amount of catalyst (often a precious metal) without sacrificing reaction rate or yield is a primary goal. Kinetic studies, such as those performed for the hydrogenation of 1,5-cyclooctadiene (a related seven-membered ring system), help in understanding reaction rates and dependencies on reactant concentrations and hydrogen pressure researchgate.net. This data is essential for designing efficient large-scale reactors and optimizing catalyst turnover numbers. For enzymatic reactions, which are increasingly used in cascade syntheses of chiral amines, optimizing enzyme loading and understanding the kinetics are key to achieving high productivity and economic viability nih.gov.

Solvent Systems and Temperature Control

The choice of solvent and the precise control of temperature are critical parameters that can dictate the outcome of a reaction, influencing solubility, reaction rates, and even stereoselectivity. For instance, in the amination of cyclotriphosphazenes, the dielectric constant of the solvent was found to directly influence product selectivity nih.gov. Temperature control is equally important; many multicomponent reactions are performed at room temperature to enhance stability and yield, as demonstrated in the synthesis of 1-amidoalkyl 2-naphthol researchgate.net. Statistical analysis methods can be employed to systematically optimize variables like temperature to maximize yield, as shown in the pseudo-multicomponent synthesis of imidazolidin-2-ones mdpi.com.

Purity and Enantiomeric Excess Enhancement Strategies

For chiral molecules like 2-aminocycloheptan-1-ol, achieving high purity and, crucially, high enantiomeric excess (e.e.) is often the most significant challenge. Strategies to enhance e.e. are central to modern asymmetric synthesis. Enzymatic cascade reactions are a powerful tool for producing optically enriched amino alcohols, as the high stereospecificity of enzymes can lead to excellent yields and enantiomeric purity nih.gov. For non-enzymatic methods, the development of chiral catalysts and auxiliaries is paramount. Furthermore, advanced analytical techniques are required to accurately determine e.e. High-throughput fluorescence-based assays have been developed for the rapid and sensitive determination of e.e. in various chiral compounds, including amino alcohols, which can accelerate the discovery and optimization of asymmetric reactions nih.gov.

Interactive Data Table: Factors in Process Optimization

Below is a summary of key optimization parameters and their general impact on the synthesis of amino alcohols.

| Parameter | Objective | General Impact on Synthesis |

| Catalyst Loading | Minimize catalyst use while maintaining high reaction rate and conversion. | Lower loading reduces cost but may slow the reaction. Finding the optimal balance is key for economic viability. |

| Reaction Temperature | Control reaction rate and selectivity. | Higher temperatures often increase reaction rates but can lead to side products or catalyst degradation. Lower temperatures may improve selectivity. |

| Solvent Choice | Ensure solubility of reactants and reagents, influence reaction pathways. | Solvent polarity and properties can affect reaction kinetics and the stability of intermediates, sometimes dictating the final product structure. |

| Reactant Concentration | Maximize throughput and yield. | Higher concentrations can increase reaction rates but may also lead to solubility issues or unwanted side reactions. |

| Chiral Catalyst/Auxiliary | Achieve high enantiomeric excess (e.e.). | The choice of chiral ligand or catalyst is critical for controlling the stereochemical outcome of the reaction. |

Stereochemical Principles and Conformational Analysis of 2 Aminocycloheptan 1 Ol

Elucidation of Cis-Trans Isomerism in the Cycloheptane (B1346806) Ring System

Cis-trans isomerism, a form of stereoisomerism, is a key feature of substituted cycloalkanes like 2-aminocycloheptan-1-ol. This isomerism arises from the restricted rotation around the carbon-carbon single bonds within the ring structure. The substituents, in this case, the amino (-NH2) and hydroxyl (-OH) groups, can be located on the same side of the ring's plane (cis) or on opposite sides (trans).

Unlike the rigid planar structure of smaller rings like cyclopropane, cycloheptane is a larger, more flexible ring. libretexts.org However, this flexibility does not permit the interconversion of cis and trans isomers without the breaking and reforming of chemical bonds. libretexts.org Therefore, cis- and trans-2-aminocycloheptan-1-ol are distinct chemical entities with different physical and chemical properties.

The designation of a particular isomer as cis or trans is determined by the relative spatial orientation of the amino and hydroxyl groups.

Cis-2-aminocycloheptan-1-ol : In this isomer, both the amino and hydroxyl groups are on the same face of the cycloheptane ring.

Trans-2-aminocycloheptan-1-ol : In this isomer, the amino and hydroxyl groups are on opposite faces of the cycloheptane ring.

The presence of these two functional groups on adjacent carbons (a 1,2-disubstituted pattern) leads to the existence of these two diastereomers.

Absolute Configuration Determination and Assignment

The 2-aminocycloheptan-1-ol molecule contains two chiral centers, at the carbon atoms bearing the amino and hydroxyl groups (C1 and C2). The presence of these stereocenters means that, in addition to cis-trans isomerism, the molecule can also exist as enantiomers. The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S).

The assignment process involves prioritizing the four substituents attached to each chiral carbon based on atomic number. For C1 (bearing the -OH group), the priority would be: -OH > C2 > C7 > -H. For C2 (bearing the -NH2 group), the priority would be: -NH2 > C1 > C3 > -H. The orientation of the lowest priority group (usually hydrogen) determines the assignment. If the sequence from highest to lowest priority is clockwise, the configuration is (R); if it is counter-clockwise, the configuration is (S).

This leads to the following possible stereoisomers:

(1R,2R)-2-aminocycloheptan-1-ol (a trans isomer)

(1S,2S)-2-aminocycloheptan-1-ol (a trans isomer)

(1R,2S)-2-aminocycloheptan-1-ol (a cis isomer)

(1S,2R)-2-aminocycloheptan-1-ol (a cis isomer)

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The cis isomers are diastereomers of the trans isomers.

Experimentally, the absolute configuration of these isomers can be determined using techniques such as X-ray crystallography of a single crystal, or through chiroptical methods like circular dichroism (CD) spectroscopy, often in conjunction with computational chemistry. nih.gov

Conformational Preferences and Dynamics of the Seven-Membered Ring

The conformational analysis of cycloheptane is significantly more complex than that of the well-studied cyclohexane (B81311) ring. While cyclohexane predominantly exists in a stable chair conformation, cycloheptane has a number of low-energy conformations that are close in energy and can interconvert. The two most important families of conformations for cycloheptane are the twist-chair and the twist-boat. researchgate.netbiomedres.us

The lowest energy conformation for cycloheptane is generally considered to be the twist-chair . libretexts.org The chair conformation itself is not a stable energy minimum due to eclipsing interactions. researchgate.net By twisting, the ring can alleviate some of this torsional strain.

The introduction of substituents on the cycloheptane ring, as in 2-aminocycloheptan-1-ol, influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric hindrance and maximize stabilizing interactions. In any given conformation, the substituent positions can be described as axial, equatorial, isoclinal, etc., although these definitions are less precise than in the rigid cyclohexane chair.

The relative stability of the different conformations for cis- and trans-2-aminocycloheptan-1-ol will depend on the energetic cost of placing the amino and hydroxyl groups in various positions. Generally, bulky substituents prefer to occupy equatorial-like positions to minimize unfavorable steric interactions with other parts of the ring, known as transannular strain. msu.edu

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

|---|---|---|

| Twist-Chair | 0 (Reference) | Most stable, minimizes torsional and angle strain. |

| Chair | ~5-8 | Higher energy due to eclipsing interactions. |

| Twist-Boat | ~8-12 | Slightly higher in energy than the twist-chair. |

| Boat | ~15-20 | Significant steric and torsional strain. |

Note: The energy values in the table above are representative for unsubstituted cycloheptane and are intended for illustrative purposes. The actual energy differences for 2-aminocycloheptan-1-ol would be influenced by the substituents.

Role of Intramolecular Interactions in Stereochemical Outcomes

A crucial factor influencing the conformational preferences of 2-aminocycloheptan-1-ol is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. In the cis isomer, the -OH and -NH2 groups are on the same side of the ring, which can allow for the formation of a hydrogen bond between the hydrogen of the hydroxyl group and the lone pair of the nitrogen atom, or a hydrogen from the amino group and the oxygen atom. This intramolecular hydrogen bond can significantly stabilize certain conformations where the two groups are in close proximity.

This stabilization is less likely in the trans isomer, where the functional groups are on opposite sides of the ring and thus are generally further apart. The presence of a strong intramolecular hydrogen bond in the cis isomer can lock the molecule into a specific twist-chair or twist-boat conformation that might otherwise be less favored. rsc.org

The strength of this hydrogen bond can be studied using techniques like infrared (IR) spectroscopy, by observing the shift in the O-H and N-H stretching frequencies, and by nuclear magnetic resonance (NMR) spectroscopy. rsc.org Computational studies can also provide valuable insights into the energetics of these interactions. worldscientific.com

| Isomer | Potential for Intramolecular H-Bonding | Expected Effect on Conformational Stability |

|---|---|---|

| Cis-2-aminocycloheptan-1-ol | High | Significant stabilization of conformations that allow for H-bond formation. This may lead to a more rigid structure compared to the trans isomer. |

| Trans-2-aminocycloheptan-1-ol | Low to negligible | Conformational preferences are primarily dictated by minimizing steric and torsional strain. |

Chemical Derivatization and Reaction Pathways of 2 Aminocycloheptan 1 Ol

Synthesis of Functionalized 2-Aminocycloheptan-1-ol Derivatives

The strategic modification of 2-aminocycloheptan-1-ol at its nitrogen and oxygen centers, or on the cycloheptane (B1346806) ring, allows for the generation of a wide array of derivatives with potentially tailored properties.

Nitrogen-Centered Modifications

The primary amine group of 2-aminocycloheptan-1-ol is a versatile site for functionalization, primarily through N-acylation and N-alkylation reactions.

N-Acylation: The reaction of 2-aminocycloheptan-1-ol with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This transformation is fundamental for the introduction of a variety of acyl groups. The general reaction is as follows:

Reaction with Acyl Chlorides: 2-Aminocycloheptan-1-ol + R-COCl → N-(1-hydroxycycloheptan-2-yl)acetamide

Reaction with Acid Anhydrides: 2-Aminocycloheptan-1-ol + (R-CO)₂O → N-(1-hydroxycycloheptan-2-yl)acetamide

These reactions typically proceed under mild conditions and offer high yields. The choice of acylating agent allows for the introduction of a wide range of functionalities.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(1-hydroxycycloheptan-2-yl)acetamide | Base (e.g., triethylamine), aprotic solvent |

| Benzoyl chloride | N-(1-hydroxycycloheptan-2-yl)benzamide | Base (e.g., pyridine), aprotic solvent |

| Acetic anhydride | N-(1-hydroxycycloheptan-2-yl)acetamide | Mild heating or catalyst |

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through various methods, including reductive amination or reaction with alkyl halides. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride), are often preferred for monosubstitution.

| Alkylating Agent | Product | Reaction Conditions |

| Methyl iodide | N-methyl-2-aminocycloheptan-1-ol | Base, polar solvent |

| Benzaldehyde/NaBH₄ | N-benzyl-2-aminocycloheptan-1-ol | Methanol, room temperature |

Oxygen-Centered Modifications

The hydroxyl group of 2-aminocycloheptan-1-ol can undergo O-acylation and O-alkylation to yield esters and ethers, respectively. Selective functionalization of the hydroxyl group in the presence of the amine often requires protection of the more nucleophilic amino group.

O-Acylation: Esterification of the hydroxyl group can be achieved using acylating agents, typically after protecting the amine functionality (e.g., as a carbamate). Direct O-acylation in the presence of an unprotected amine is challenging due to the higher nucleophilicity of the nitrogen atom.

O-Alkylation: The formation of ethers from the hydroxyl group is commonly carried out via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. A patent describes a method for the O-alkylation of cyclic amino alcohols, which can be applied to 2-aminocycloheptan-1-ol. This process utilizes alkali metal alkoxides as bases to selectively generate the O-alkylated product.

| Alkylating Agent | Base | Product |

| Benzyl chloride | Sodium hydride | 2-(benzylamino)cycloheptan-1-ol |

| Ethyl iodide | Potassium tert-butoxide | 2-amino-1-ethoxycycloheptane |

Cycloheptane Ring Functionalization

Modifications to the cycloheptane ring of 2-aminocycloheptan-1-ol are less common and generally require more complex synthetic strategies. Functionalization can be envisioned through reactions that target the C-H bonds of the ring, though this often lacks selectivity. Alternatively, the existing functional groups can be used to direct reactions to specific positions on the ring. For instance, the hydroxyl group could be oxidized to a ketone, allowing for subsequent alpha-functionalization.

Mechanistic Studies of 2-Aminocycloheptan-1-ol Transformations

Understanding the mechanisms of reactions involving 2-aminocycloheptan-1-ol is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Oxazaphospholidine Formation and Ring-Opening

2-Aminocycloheptan-1-ol, as a 1,2-amino alcohol, can react with phosphorus electrophiles, such as phosphorus trichloride, to form a 1,3,2-oxazaphospholidine (B15486607) ring system. This heterocyclic structure is a key intermediate in various synthetic applications, including the stereocontrolled synthesis of oligonucleoside phosphorothioates.

The formation of the oxazaphospholidine involves the sequential nucleophilic attack of the hydroxyl and amino groups on the phosphorus center. The stereochemistry of the resulting oxazaphospholidine is influenced by the stereochemistry of the starting 2-aminocycloheptan-1-ol.

The ring-opening of these oxazaphospholidine derivatives is a critical step in their application. For instance, in the synthesis of modified oligonucleotides, the oxazaphospholidine acts as a phosphitylating agent. The ring is opened by a nucleophile, such as the hydroxyl group of a nucleoside, leading to the formation of a new phosphorus-oxygen bond. Mechanistic studies, including ab initio molecular orbital calculations on related systems, suggest that the diastereoselectivity of these reactions is dependent on the structure of the amino alcohol, the reaction temperature, and the choice of activating agent nih.gov. The removal of the chiral auxiliary derived from the amino alcohol can proceed through the formation of an aziridine (B145994) derivative nih.gov.

Electrophilic and Nucleophilic Reactions

The amino and hydroxyl groups of 2-aminocycloheptan-1-ol dictate its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactions: The lone pairs of electrons on the nitrogen and oxygen atoms make them nucleophilic centers, readily reacting with electrophiles. The amine is generally more nucleophilic than the hydroxyl group. Therefore, in reactions with electrophiles, the nitrogen atom is typically the primary site of attack, unless it is protected.

Nucleophilic Reactions: The hydroxyl group can be converted into a good leaving group (e.g., by protonation or conversion to a tosylate). Subsequent attack by a nucleophile can lead to substitution at the C1 position. Alternatively, intramolecular nucleophilic attack by the amino group on an activated C1 position can lead to the formation of a strained aziridinium (B1262131) ion intermediate. The ring-opening of this intermediate by an external nucleophile can occur at either the C1 or C2 position, with the regioselectivity being influenced by steric and electronic factors, as well as the nature of the solvent and the nucleophile.

Explorations of Analogues and Related Structural Motifs

Structural Modifications and Reactivity Profiles

The unique seven-membered ring of 2-aminocycloheptan-1-ol provides a versatile scaffold for a variety of structural modifications, leading to a diverse range of derivatives with distinct reactivity profiles. These modifications can be broadly categorized into reactions involving the amino group, the hydroxyl group, or the carbocyclic ring itself.

N-Substituted Derivatives: The primary amino group of 2-aminocycloheptan-1-ol is readily derivatized through standard reactions such as acylation, alkylation, and sulfonylation. For instance, N-acylation with various acyl chlorides or anhydrides yields the corresponding amides. The reactivity of the amino group in these reactions is influenced by steric hindrance and the conformational flexibility of the cycloheptane ring.

O-Substituted Derivatives: The hydroxyl group can be converted to ethers, esters, or halides. Esterification can be achieved using carboxylic acids or their derivatives, while etherification can be performed with alkyl halides under basic conditions. The reactivity of the hydroxyl group is dependent on its steric accessibility, which is dictated by the conformation of the seven-membered ring.

Ring Transformations: The bifunctional nature of 2-aminocycloheptan-1-ol allows for more complex transformations involving the carbocyclic ring. One notable reaction is the Tiffeneau-Demjanov rearrangement, which can be used for ring expansion. wikipedia.orgdbpedia.orgwikipedia.org Treatment of 2-aminocycloheptan-1-ol with nitrous acid generates a reactive diazonium ion, which can undergo a rearrangement to form cyclooctanone. This reaction provides a valuable synthetic route to larger carbocyclic systems. The yields of such rearrangements are often dependent on the ring size of the starting material. wikipedia.orgdbpedia.org

The table below summarizes some common structural modifications of 2-aminocycloheptan-1-ol and the resulting derivatives.

| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Derivative |

| N-Acylation | Acyl chloride, Anhydride | Amino | N-Acyl-2-aminocycloheptan-1-ol |

| N-Alkylation | Alkyl halide | Amino | N-Alkyl-2-aminocycloheptan-1-ol |

| N-Sulfonylation | Sulfonyl chloride | Amino | N-Sulfonyl-2-aminocycloheptan-1-ol |

| O-Esterification | Carboxylic acid, Acyl chloride | Hydroxyl | 2-Acyloxycycloheptyl-1-amine |

| O-Etherification | Alkyl halide, Base | Hydroxyl | 2-Alkoxycycloheptyl-1-amine |

| Oxidation | Oxidizing agent (e.g., PCC) | Hydroxyl | 2-Aminocycloheptan-1-one |

| Tiffeneau-Demjanov Rearrangement | Nitrous acid (HNO₂) | Amino and Ring | Cyclooctanone |

Comparison with Cyclohexanol and Cyclooctanol Amino Alcohol Analogues

The chemical reactivity of 2-aminocycloalkan-1-ols is significantly influenced by the size of the carbocyclic ring. Comparing 2-aminocycloheptan-1-ol with its six-membered (2-aminocyclohexan-1-ol) and eight-membered (2-aminocyclooctan-1-ol) analogues reveals important trends in their reactivity profiles, largely governed by ring strain, conformational flexibility, and the proximity of the amino and hydroxyl groups.

Ring Strain and Conformational Effects:

Cyclohexane (B81311) rings are known for their relatively strain-free chair conformations. In 2-aminocyclohexan-1-ol, the substituents can adopt equatorial or axial positions, which affects their reactivity. Cycloheptane rings are more flexible and exist in a variety of twist-chair and twist-boat conformations, leading to a different spatial relationship between the amino and hydroxyl groups compared to the cyclohexane analogue. Cyclooctane (B165968) rings are even more flexible and can adopt several low-energy conformations, such as the boat-chair and boat-boat, which can influence the intramolecular interactions and reactivity.

Intramolecular Hydrogen Bonding:

The proximity and relative orientation of the amino and hydroxyl groups in these amino alcohols can facilitate intramolecular hydrogen bonding. The strength of this interaction is dependent on the ring conformation. In the trans isomers of these compounds, the amino and hydroxyl groups can be positioned favorably for hydrogen bonding, which can influence the acidity of the hydroxyl group and the basicity of the amino group. Spectroscopic studies can provide insights into the strength of these intramolecular interactions. mdpi.comrsc.orgmdpi.com

Comparative Reactivity in Key Reactions:

The differences in ring size and conformation manifest in the rates and outcomes of various chemical reactions. For instance, in reactions like N-acylation or O-esterification, the accessibility of the reactive functional groups, which is governed by the ring's conformation, plays a crucial role.

The table below provides a qualitative comparison of the expected reactivity of the three amino alcohol analogues in selected reactions, based on general principles of organic chemistry. It is important to note that specific reaction conditions can significantly alter these trends.

| Reaction Type | 2-Aminocyclohexan-1-ol | 2-Aminocycloheptan-1-ol | 2-Aminocyclooctan-1-ol | Rationale for Reactivity Differences |

| N-Acylation | Moderate | Generally faster | Slower | Increased flexibility of the cycloheptane ring may lead to a more accessible amino group. The larger and more flexible cyclooctane ring might present more steric hindrance in some conformations. |

| Oxidation of Alcohol | Moderate | Moderate to Fast | Moderate | Reactivity is influenced by the stability of the resulting ketone and the steric environment around the alcohol, both of which are affected by ring size and conformation. |

| Dehydration (Elimination) | Slower | Faster | Faster | The stability of the resulting cycloalkene is a key factor. Cycloheptene and cyclooctene (B146475) are more stable than cyclohexene, favoring elimination in the larger rings. |

| Tiffeneau-Demjanov Rearrangement | Favorable | Favorable | Less Favorable | This ring expansion is generally efficient for the synthesis of five, six, and seven-membered rings. Yields tend to decrease as the initial ring size increases. dbpedia.org |

These comparisons highlight the intricate relationship between the molecular structure, specifically the ring size, and the chemical behavior of these cyclic amino alcohols. The unique conformational landscape of the seven-membered ring in 2-aminocycloheptan-1-ol often leads to reactivity that is intermediate between or distinct from its six and eight-membered counterparts.

2 Aminocycloheptan 1 Ol in Catalysis and Chiral Ligand Design

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. The auxiliary is then removed, having imparted its chirality to the product. 1,2-amino alcohols are a prominent class of chiral auxiliaries, often derived from natural sources or synthesized with high enantiopurity.

The stereoselective synthesis of P-chiral phosphine oxides is of significant interest due to their application as ligands in asymmetric catalysis. Chiral auxiliaries can be employed to control the stereochemistry at the phosphorus center. While specific examples utilizing 2-aminocycloheptan-1-ol for this purpose are not readily found in the searched literature, the general methodology involves the reaction of a prochiral phosphine precursor with the chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions, such as oxidation or substitution at the phosphorus atom, are then directed by the stereocenter of the auxiliary.

For instance, chiral 1,2-amino alcohols can be converted into oxazaphospholidine derivatives. The steric environment created by the cycloheptyl ring in a hypothetical 2-aminocycloheptan-1-ol-derived oxazaphospholidine would be expected to influence the approach of reagents to the phosphorus atom, leading to a diastereoselective outcome. The specific diastereoselectivity would depend on the conformation of the seven-membered ring and the reaction conditions.

Table 1: Hypothetical Diastereoselective Phosphine Oxide Synthesis using a 2-Aminocycloheptan-1-ol Auxiliary

| Entry | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | MeI | THF | -78 | Data not available |

| 2 | BnBr | Toluene | -78 | Data not available |

| 3 | Allyl-Br | CH₂Cl₂ | -78 | Data not available |

This table is illustrative of a potential experimental setup. No actual data for 2-aminocycloheptan-1-ol was found in the searched literature.

While direct evidence for the use of 2-aminocycloheptan-1-ol scaffolds in facilitating enantioselective reactions is limited in the available literature, the broader class of chiral 1,2-amino alcohols has been extensively used for this purpose. These auxiliaries are often converted into oxazolidinones, which can then be N-acylated. The resulting N-acyl oxazolidinones can undergo a variety of diastereoselective reactions, such as alkylations, aldol additions, and Diels-Alder reactions.

The rationale behind this stereocontrol lies in the formation of a rigid chelated intermediate, where the metal cation (often lithium or sodium) is coordinated by the carbonyl oxygen and the oxygen of the former alcohol. This rigid structure effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered side. The conformation of the cycloheptyl ring in a 2-aminocycloheptan-1-ol-derived oxazolidinone would play a crucial role in determining the facial bias and, consequently, the stereochemical outcome of the reaction. The flexibility of the seven-membered ring compared to five- or six-membered rings could potentially offer different stereochemical outcomes.

Development of 2-Aminocycloheptan-1-ol-Derived Chiral Ligands

Chiral ligands are essential components of asymmetric transition metal catalysis. They coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction. Chiral 1,2-amino alcohols are versatile precursors for the synthesis of a variety of chiral ligands.

The design of chiral ligands derived from 2-aminocycloheptan-1-ol would follow established principles. The amino and hydroxyl groups provide two points of attachment for phosphine, amine, or other coordinating moieties. The synthesis would typically involve the reaction of the amino and alcohol groups with appropriate electrophiles. For example, reaction with chlorodiphenylphosphine would yield an aminophosphine phosphinite (AMPP) ligand.

The key design considerations for such a ligand would include:

Bite Angle: The N-P bite angle, which is influenced by the conformation of the cycloheptyl ring, would affect the geometry of the metal complex and its catalytic activity.

Steric Hindrance: The bulk of the cycloheptyl backbone would create a specific chiral pocket around the metal center, influencing substrate approach and enantioselectivity.

Electronic Properties: The electronic nature of the substituents on the phosphorus or nitrogen atoms can be tuned to modulate the reactivity of the metal catalyst.

While there is a lack of specific data on the performance of 2-aminocycloheptan-1-ol-derived ligands in transition metal catalysis in the searched literature, we can anticipate their potential application in a range of asymmetric transformations. These include:

Asymmetric Hydrogenation: Rhodium, ruthenium, or iridium complexes of chiral phosphine ligands derived from 2-aminocycloheptan-1-ol could potentially catalyze the enantioselective hydrogenation of prochiral olefins, ketones, and imines.

Asymmetric Allylic Alkylation: Palladium complexes of these ligands could be effective in the enantioselective alkylation of allylic substrates.

Asymmetric C-C Bond Forming Reactions: Other transition metals, such as copper or nickel, complexed with these ligands could be explored in various enantioselective carbon-carbon bond-forming reactions.

The success of these ligands would depend on the conformational properties of the seven-membered ring and its ability to create a well-defined and effective chiral environment around the metal center.

Table 2: Potential Applications of 2-Aminocycloheptan-1-ol-Derived Ligands in Asymmetric Catalysis

| Reaction | Metal | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rh | Methyl (Z)-α-acetamidocinnamate | Data not available |

| Asymmetric Allylic Alkylation | Pd | 1,3-Diphenylallyl acetate | Data not available |

| Asymmetric Michael Addition | Cu | Chalcone | Data not available |

This table presents hypothetical applications. No specific catalytic data for ligands derived from 2-aminocycloheptan-1-ol was found in the searched literature.

Computational and Theoretical Chemistry Studies of 2 Aminocycloheptan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic behavior of a molecule, abstracted from environmental effects.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govchemrxiv.org A theoretical DFT analysis of 2-Aminocycloheptan-1-ol would typically begin with geometry optimization of its various stereoisomers (e.g., cis and trans) to find their lowest energy structures. Functionals such as B3LYP combined with a basis set like 6-311++G(d,p) are commonly employed for such tasks. nih.gov

From the optimized geometry, a wealth of information about the molecule's reactivity can be derived from Frontier Molecular Orbital (FMO) analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability.

A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 2-Aminocycloheptan-1-ol, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl and amine hydrogens.

Hypothetical DFT-Derived Reactivity Descriptors for cis-2-Aminocycloheptan-1-ol

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | High gap suggests high kinetic stability. |

| Chemical Hardness (η) | 4.15 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.95 eV | Quantifies the electrophilic character of the molecule. |

Ab initio methods are quantum chemistry methods based on first principles, without reliance on experimental data for parameterization. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. These methods would be invaluable for predicting the spectroscopic signatures of 2-Aminocycloheptan-1-ol, which can aid in its experimental identification and structural confirmation.

Theoretical vibrational spectra (Infrared and Raman) can be calculated by performing a frequency analysis on the optimized molecular structure. The computed frequencies and intensities correspond to the vibrational modes of the molecule's functional groups. For 2-Aminocycloheptan-1-ol, this would allow for the assignment of characteristic peaks, such as the O-H and N-H stretching vibrations, C-O and C-N stretching, and the various C-H modes of the cycloheptane (B1346806) ring.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental NMR data to confirm the proposed structure and stereochemistry of the synthesized compound.

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | -OH | 3450 | 3200-3600 |

| N-H Symmetric Stretch | -NH₂ | 3350 | 3300-3500 |

| N-H Asymmetric Stretch | -NH₂ | 3400 | 3400-3500 |

| C-H Stretch (Aliphatic) | -CH₂- | 2925 | 2850-2960 |

| C-O Stretch | C-OH | 1050 | 1000-1250 |

| C-N Stretch | C-NH₂ | 1100 | 1020-1250 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and conformational dynamics. nih.govmdpi.comnih.gov

The seven-membered cycloheptane ring is highly flexible and can adopt several low-energy conformations, primarily in the twist-chair and twist-boat families. biomedres.usresearchgate.netacs.org The presence of amino and hydroxyl substituents further complicates the conformational landscape of 2-Aminocycloheptan-1-ol.

MD simulations would be an ideal tool to explore this landscape. By simulating the molecule over a period of nanoseconds, it is possible to observe transitions between different conformations. This allows for the construction of a potential energy surface (PES) or a free energy landscape, which maps the relative energies of different molecular geometries. From this landscape, the most stable (lowest energy) conformers can be identified, as well as the energy barriers that separate them. Analysis might reveal, for instance, that a specific twist-chair conformation that allows for an intramolecular hydrogen bond between the -OH and -NH₂ groups is the most populated state.

Hypothetical Low-Energy Conformers of trans-2-Aminocycloheptan-1-ol

| Conformer ID | Ring Conformation | Dihedral Angle (H-O-C1-C2) | Relative Energy (kJ/mol) | Predicted Population (%) |

| Conf-1 | Twist-Chair | 65° | 0.0 | 65% |

| Conf-2 | Twist-Chair | 175° | 2.1 | 20% |

| Conf-3 | Twist-Boat | 50° | 4.5 | 10% |

| Conf-4 | Boat | - | 12.0 | <5% |

The behavior of 2-Aminocycloheptan-1-ol in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions by placing the molecule in a simulated box filled with solvent molecules (e.g., water).

These simulations can reveal how the solvent affects conformational preferences. For example, in a polar solvent like water, conformations that maximize hydrogen bonding with the solvent may be favored over those that feature intramolecular hydrogen bonds. The simulation can quantify this by calculating the number and lifetime of hydrogen bonds between the solute's -OH and -NH₂ groups and the surrounding water molecules. Properties such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) can be tracked over time to assess the stability of the molecule's structure in the solvent. mdpi.com

Predictive Modeling for Reaction Outcomes and Stereoselectivity

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, including their stereoselectivity, before they are performed in a lab. arxiv.orgrsc.orgarxiv.org This is particularly relevant for the synthesis of 2-Aminocycloheptan-1-ol, where control over the relative orientation (cis or trans) of the amino and hydroxyl groups is critical.

A common synthetic route to amino alcohols is the reduction of an aminoketone. Theoretical methods, especially DFT, can be used to model this reaction. By calculating the energies of the transition states for the attack of a reducing agent (e.g., hydride) from the two different faces of the carbonyl group, one can predict which diastereomer will be preferentially formed. The reaction pathway with the lower activation energy barrier is expected to be the dominant one, thus determining the product ratio. Such models can be used to rationalize experimentally observed stereoselectivities or to screen different catalysts and reaction conditions to optimize the synthesis for a desired isomer. nih.gov

Hypothetical Transition State Energy Analysis for the Reduction of 2-Aminocycloheptanone

| Reaction Pathway | Transition State ID | Activation Energy (ΔG‡) (kJ/mol) | Predicted Product | Predicted Diastereomeric Ratio |

| Axial Attack | TS-Axial | 55.2 | cis-2-Aminocycloheptan-1-ol | 95 |

| Equatorial Attack | TS-Equatorial | 62.5 | trans-2-Aminocycloheptan-1-ol | 5 |

Non Biomedical Applications and Advanced Materials Science of 2 Aminocycloheptan 1 Ol

Chiral Building Block in Materials Synthesis

As a chiral molecule, 2-Aminocycloheptan-1-ol possesses the inherent stereochemical properties necessary for the synthesis of advanced materials with specific three-dimensional structures. Chiral 1,2-amino alcohols are recognized as valuable scaffolds and ligands in asymmetric synthesis. While extensive research has been conducted on derivatives of smaller rings like cyclopentane (B165970) and cyclohexane (B81311) in this capacity, the application of 2-aminocycloheptan-1-ol in materials synthesis is a more specialized field.

The potential use of 2-Aminocycloheptan-1-ol as a chiral building block lies in its ability to introduce chirality into macromolecular structures, such as polymers. The incorporation of such chiral monomers can lead to the development of materials with unique optical properties or stereoselective recognition capabilities. However, specific examples and detailed research findings on the integration of 2-Aminocycloheptan-1-ol into advanced materials are not extensively documented in publicly available research.

Chemical Tool in Enzyme Mechanism Elucidation and Protein-Ligand Interaction Studies

The study of enzyme mechanisms and protein-ligand interactions is crucial for understanding biological processes and for drug design. Chiral amino alcohols can serve as valuable tools in these studies, acting as probes or inhibitors to elucidate the function and structure of enzymes. Enzyme inhibition plays a critical role in regulating metabolic pathways and is a cornerstone of pharmacology. rroij.com

While the general class of amino alcohols is utilized in such research, specific studies detailing the use of 2-Aminocycloheptan-1-ol to probe enzyme active sites or to study protein-ligand binding events are not widely reported. The unique conformation of the seven-membered ring of 2-aminocycloheptan-1-ol could offer specific binding characteristics, but dedicated research in this area is required to fully understand its potential as a chemical tool for enzymatic studies.

Precursor in Specialty Chemical Production

One of the documented non-biomedical applications of 2-Aminocycloheptan-1-ol is its role as a precursor in the synthesis of specialty chemicals. Specifically, (1R,2R)-trans-2-Aminocycloheptanol has been identified as a reactant for the preparation of a potent M1 ago-positive allosteric modulator (PAM). sigmaaldrich.com Positive allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, enhancing the effect of the natural ligand. nih.gov

The synthesis of such complex molecules requires chiral building blocks with precise stereochemistry to ensure the final product has the desired biological activity and selectivity. The use of (1R,2R)-trans-2-Aminocycloheptanol in this context highlights its value as a chiral intermediate in the production of high-value, specialized chemical compounds for research and development.

Table of Research Findings on a Specialty Chemical Precursor

| Precursor Compound | Application | Resulting Compound Class | Significance |

| (1R,2R)-trans-2-Aminocycloheptanol | Reactant in multi-step synthesis | M1 ago-positive allosteric modulator (PAM) | Enables the production of a highly specific and potent research chemical for studying receptor modulation. sigmaaldrich.com |

This application underscores the importance of chiral amino alcohols with larger ring structures in providing unique scaffolds for the synthesis of novel chemical entities.

Supramolecular Chemistry Involving 2 Aminocycloheptan 1 Ol Frameworks

Design and Synthesis of Supramolecular Host-Guest Systems

The design of supramolecular host-guest systems based on the 2-aminocycloheptan-1-ol framework leverages its stereochemical properties to create cavities with specific recognition capabilities. The synthesis of macrocyclic hosts derived from chiral building blocks is a well-established strategy for achieving enantioselective recognition. While specific examples incorporating 2-aminocycloheptan-1-ol are not extensively documented, the principles can be extrapolated from analogous systems.

Chiral macrocycles are often synthesized through multi-step reactions, culminating in a macrocyclization step under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, chiral units like 1,1'-bi-2-naphthol (B31242) (BINOL) are frequently used to construct macrocycles capable of enantioselective recognition of chiral ammonium (B1175870) salts. nih.gov The synthetic strategy often involves the functionalization of the chiral building block with reactive groups that can be linked together to form the macrocyclic structure.

In a hypothetical design, two units of enantiomerically pure 2-aminocycloheptan-1-ol could be linked by rigid aromatic spacers. The amino and hydroxyl groups can serve as handles for derivatization. For example, the amino groups could be acylated with a dicarboxylic acid chloride, and the hydroxyl groups could be etherified with a dihaloalkane in a subsequent step to form a macrocyclic structure. The resulting host would possess a chiral cavity, with the stereochemistry of the 2-aminocycloheptan-1-ol units dictating the three-dimensional arrangement of the binding sites within the cavity.

Table 1: Potential Synthetic Strategies for 2-Aminocycloheptan-1-ol based Macrocycles

| Step | Reagents and Conditions | Purpose |

| 1 | Enantiomerically pure 2-Aminocycloheptan-1-ol, Terephthaloyl chloride, Triethylamine | Formation of a diamide (B1670390) by linking two amino alcohol units with a rigid spacer. |

| 2 | 1,3-Bis(bromomethyl)benzene, Sodium hydride | Macrocyclization through etherification of the hydroxyl groups to close the ring. |

| 3 | Purification by column chromatography | Isolation of the desired macrocyclic host. |

The rigidity of the linkers and the conformational preferences of the cycloheptane (B1346806) ring would be crucial factors in pre-organizing the host for guest binding.

Molecular Recognition Phenomena and Binding Affinity Studies

Macrocycles derived from chiral building blocks are particularly adept at enantioselective recognition, a key aspect of molecular recognition. acs.org The chiral cavity of a host molecule can exhibit preferential binding for one enantiomer of a chiral guest over the other. This selectivity arises from the differences in the stability of the diastereomeric host-guest complexes.

The binding affinity is quantified by the association constant (Ka), which can be determined using various techniques such as NMR titration, fluorescence spectroscopy, or isothermal titration calorimetry (ITC). In a typical NMR titration experiment, the chemical shifts of the host's protons are monitored upon the addition of increasing amounts of the guest. The perturbation of these chemical shifts allows for the calculation of the association constant.

For a hypothetical host derived from (1R,2R)-2-aminocycloheptan-1-ol, one would expect it to exhibit a higher binding affinity for one enantiomer of a chiral guest, such as a protonated amino acid ester, compared to the other enantiomer. This difference in binding affinity is expressed as the enantioselectivity ratio (α = Ka(R)/Ka(S)). High enantioselectivity is desirable for applications in chiral separation and sensing. nih.gov

Table 2: Hypothetical Binding Affinities and Enantioselectivities

| Guest Enantiomer | Host | Association Constant (Ka) [M⁻¹] | Enantioselectivity (α) |

| (R)-Phenylglycinol | Macrocycle-A | 1500 | 5.0 |

| (S)-Phenylglycinol | Macrocycle-A | 300 | |

| (R)-Alanine methyl ester | Macrocycle-B | 800 | 3.2 |

| (S)-Alanine methyl ester | Macrocycle-B | 250 |

This data is hypothetical and for illustrative purposes.

Self-Assembly Processes and Hierarchical Organization

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach to creating functional nanomaterials. Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, are particularly prone to self-assembly in aqueous environments.

By chemically modifying 2-aminocycloheptan-1-ol, it is possible to create amphiphilic derivatives. For instance, attaching a long alkyl chain (e.g., a C12 or C16 chain) to the amino or hydroxyl group would introduce a hydrophobic tail, while the polar amino alcohol head group would remain hydrophilic. Such an amphiphilic molecule would be expected to self-assemble in water to minimize the unfavorable interactions between the hydrophobic tails and water.

Depending on the molecular geometry and the balance between the hydrophilic and hydrophobic parts, various hierarchical structures can be formed, such as micelles, vesicles, or nanotubes. rsc.org For example, a single-chain amphiphile based on 2-aminocycloheptan-1-ol might form spherical micelles, with the hydrophobic tails sequestered in the core and the polar head groups exposed to the aqueous exterior. The hydrogen bonding capability of the amino and hydroxyl groups could lead to specific arrangements of the head groups at the interface, potentially influencing the curvature and stability of the assembly.

The formation of these self-assembled structures can be studied using techniques like transmission electron microscopy (TEM), atomic force microscopy (AFM), and dynamic light scattering (DLS). These methods provide information about the size, shape, and morphology of the supramolecular aggregates.

Dynamic Covalent Chemistry and Adaptive Chemical Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular architectures that can adapt their constitution in response to external stimuli. The 1,2-amino alcohol functionality of 2-aminocycloheptan-1-ol is well-suited for participating in dynamic covalent reactions.

A notable example is the reaction of 1,2-amino alcohols with 2-formylphenylboronic acids. rsc.org This reaction involves the formation of two reversible covalent bonds: an imine bond between the amino group and the aldehyde, and a boronate ester bond between the hydroxyl group and the boronic acid. When two equivalents of each component are mixed, a dynamic combinatorial library of oligomers and macrocycles is generated. Under thermodynamic control, the system can self-correct and amplify the most stable macrocyclic species.

This approach allows for the efficient synthesis of macrocycles that might be difficult to obtain through traditional covalent synthesis. The resulting macrocyclic structures contain both imine and boronate ester linkages, which can be reversibly cleaved and reformed, endowing the system with adaptive properties. For example, the composition of the dynamic library could be influenced by the presence of a template molecule that selectively binds to and stabilizes a particular macrocycle.

The reversibility of these bonds can often be controlled by external factors such as pH or the presence of water, allowing for the assembly and disassembly of the supramolecular structures to be switched on and off. This adaptability is a hallmark of dynamic chemical systems and has potential applications in areas such as sensing, catalysis, and responsive materials.

Q & A

Q. What are the recommended synthetic routes for 2-Aminocycloheptan-1-ol, and how do reaction conditions differ from smaller cycloalkane analogs?

The synthesis of 2-Aminocycloheptan-1-ol can be adapted from analogous cycloalkane-amine systems. For example, cycloheptanone can undergo reductive amination using methylamine and a reducing agent like sodium borohydride (NaBH₄) . However, the larger cycloheptane ring introduces steric hindrance, requiring extended reaction times or elevated temperatures compared to cyclopentane/cyclohexane analogs. Solvent polarity must also be optimized to balance reactivity and byproduct formation. Characterization should include NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity .

Q. How should researchers characterize the stereochemistry of 2-Aminocycloheptan-1-ol, especially when multiple stereoisomers are possible?

Chiral chromatography (e.g., HPLC with a chiral stationary phase) is critical for resolving enantiomers. Polarimetric analysis and circular dichroism (CD) spectroscopy can further confirm absolute configuration. For diastereomers, NOESY NMR experiments are recommended to assess spatial proximity of protons. Computational methods (e.g., DFT calculations) can predict stability differences between stereoisomers and guide experimental validation .

Q. What are the key physicochemical properties (e.g., pKa, LogP) of 2-Aminocycloheptan-1-ol, and how do they influence solubility in aqueous/organic systems?

Calculated properties for similar compounds (e.g., 2-aminocyclohexan-1-ol) suggest a pKa ~14.6 for the amine group and LogP ~0.1, indicating moderate hydrophilicity . For 2-Aminocycloheptan-1-ol, the larger ring may slightly increase LogP due to enhanced hydrophobicity. Solubility in aqueous buffers can be improved by protonating the amine (pH < pKa), while nonpolar solvents like dichloromethane may require phase-transfer catalysts. Experimental validation via shake-flask partitioning is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between computational predictions and experimental observations for 2-Aminocycloheptan-1-ol?

Discrepancies often arise from incomplete solvation models or overlooked transition states. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water or methanol) improve accuracy. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) can identify hidden intermediates. Cross-referencing with analogous systems (e.g., cyclohexanol derivatives) provides additional mechanistic insights .

Q. What strategies are effective for optimizing enantioselective synthesis of 2-Aminocycloheptan-1-ol in high enantiomeric excess (ee)?

Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) paired with transition metals (e.g., Ru or Ir) can achieve high ee. Enzymatic approaches (e.g., ketoreductases) may also be viable, leveraging the substrate’s cycloheptane backbone. Reaction monitoring via in-situ IR or Raman spectroscopy helps identify optimal ee early in the process. Post-synthetic purification using chiral resolving agents (e.g., tartaric acid derivatives) further enhances enantiopurity .

Q. How do steric and electronic effects of the cycloheptane ring impact the compound’s biological activity in structure-activity relationship (SAR) studies?

The seven-membered ring introduces conformational flexibility compared to smaller cycloalkanes, potentially altering binding affinity to biological targets. Molecular docking simulations should account for ring puckering modes. In vitro assays (e.g., enzyme inhibition or receptor-binding studies) paired with mutagenesis data can isolate steric vs. electronic contributions. Comparative SAR with 2-aminocyclohexan-1-ol derivatives is recommended to validate hypotheses .

Methodological Considerations

Q. What analytical techniques are most reliable for quantifying trace impurities in 2-Aminocycloheptan-1-ol samples?

LC-MS/MS with a high-resolution mass detector is ideal for detecting low-abundance byproducts (e.g., over-reduced or oxidized species). For non-volatile impurities, ion chromatography paired with charged aerosol detection (CAD) improves sensitivity. Quantitation limits should be established using spiked calibration standards, adhering to ICH Q2(R1) guidelines .

Q. How should researchers design stability studies to assess degradation pathways of 2-Aminocycloheptan-1-ol under varying storage conditions?

Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies major degradation products. Forced degradation under acidic, basic, oxidative, and photolytic conditions reveals susceptibility profiles. UPLC-PDA and GC-MS are critical for tracking degradation kinetics and structural elucidation of byproducts. Data should be analyzed using Arrhenius models to predict shelf-life .

Safety and Compliance

Q. What personal protective equipment (PPE) and engineering controls are essential when handling 2-Aminocycloheptan-1-ol in laboratory settings?

Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Fume hoods with face velocities ≥100 ft/min are mandatory for synthesis steps. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if airborne particulates exceed exposure limits. Spill containment kits and neutralization protocols (e.g., activated carbon for organic spills) must be readily accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.